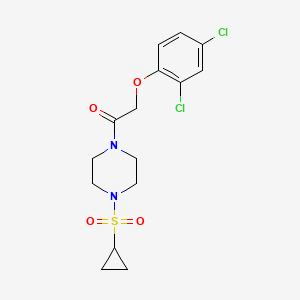![molecular formula C15H13FN4O2S B2740175 1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea CAS No. 1021112-63-9](/img/structure/B2740175.png)
1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea, also known as DFTZ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolopyrimidine derivatives and has shown promising results in various scientific studies.
Scientific Research Applications
Synthesis of Thiazolo and Oxazolo[5,4-d]pyrimidines
The synthesis of thiazolo and oxazolo[5,4-d]pyrimidines involves the reaction of 5-acylaminopyrimidines with phosphorus oxychloride or phosphorus pentasulfide, leading to the formation of these compounds respectively. This process highlights the chemical flexibility and potential utility of pyrimidinylureas in creating varied heterocyclic structures, which are crucial in the development of new chemical entities for scientific research (Hurst, Atcha, & Marshall, 1991).
Role in Modulating Feeding and Arousal
In a study on the effects of certain antagonists on compulsive food consumption, a compound structurally related to the aforementioned urea derivative was evaluated for its role in modulating feeding and arousal through orexin receptors. This research sheds light on the biological activities of urea derivatives and their potential impact on feeding behaviors, providing a basis for further investigation into their therapeutic applications (Piccoli et al., 2012).
Herbicidal Activities
A series of urea compounds containing pyrimidine and 1,3,4-thiadiazole rings were synthesized and shown to possess moderate herbicidal activities. This suggests the potential agricultural applications of such compounds, demonstrating the versatility of urea derivatives in contributing to weed management strategies (Sheng Zilian, 2014).
Antibacterial Evaluation
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed for use as antibacterial agents, underscores the medicinal chemistry applications of urea derivatives. This exploration into new antibacterial agents is critical for addressing the growing issue of antibiotic resistance and highlights the importance of urea derivatives in drug discovery (Azab, Youssef, & El‐Bordany, 2013).
Spectroscopic Studies of Cyclic Urea Adducts
Research into the spectroscopic properties of cyclic urea adducts with triphenyl-tin and -lead halides provides insights into the structural and electronic characteristics of these complexes. Such studies are fundamental for understanding the interactions between urea derivatives and metals, which has implications for materials science and coordination chemistry (Aitken & Onyszchuk, 1985).
properties
IUPAC Name |
1-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-8-7-23-15-17-9(2)12(13(21)20(8)15)19-14(22)18-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHGULHUFWNREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(4-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2740096.png)


![N-[5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2740100.png)

![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2740102.png)
![3-[(4-Methylquinolin-2-yl)oxy]piperidin-2-one](/img/structure/B2740105.png)


![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B2740109.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-methylbenzamide](/img/structure/B2740113.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)